N-(2,4-dimethoxyphenyl)-7H-purin-6-amine
Description
N-(2,4-Dimethoxyphenyl)-7H-purin-6-amine is a synthetic purine derivative characterized by a 2,4-dimethoxyphenyl substituent attached to the purine ring’s 6-amino position. Its molecular formula is C₁₃H₁₃N₅O₂ (inferred from structural analogs in ).
Properties
Molecular Formula |
C13H13N5O2 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H13N5O2/c1-19-8-3-4-9(10(5-8)20-2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
KGHLNAKHHVNRSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC3=C2NC=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-7H-purin-6-amine typically involves the coupling of a purine derivative with a 2,4-dimethoxyphenyl group. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the use of a palladium catalyst, a boronic acid derivative of the 2,4-dimethoxyphenyl group, and a halogenated purine derivative. The reaction is typically carried out in an aqueous or alcoholic solvent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods would be optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, thereby exerting antibacterial effects. The compound’s structure allows it to fit into the enzyme’s active site, blocking the transcription process.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural and computed properties of N-(2,4-dimethoxyphenyl)-7H-purin-6-amine with related compounds:
Notes:
- XLogP3 : Higher values indicate greater lipophilicity. The dimethoxyphenyl group in the target compound balances moderate hydrophobicity with polar methoxy groups.
- Hydrogen bonding: The dimethoxyphenyl group increases acceptor capacity compared to non-polar substituents like benzyl or cyclopentyl.
Plant Growth Regulation
- Kinetin and BAP : Synthetic cytokinins with potent plant cell division and shoot initiation activity. BAP’s benzyl group enhances stability and activity compared to natural cytokinins .
- This compound : Methoxy groups may mimic auxin-like effects or modulate cytokinin signaling, though experimental validation is needed.
Pharmacological Potential
Key Differentiators
Substituent Effects :
- Methoxy vs. Chloro : Methoxy groups (electron-donating) improve solubility compared to chloro substituents (electron-withdrawing) but may reduce membrane permeability.
- Aromatic vs. Aliphatic : The dimethoxyphenyl group provides planar aromaticity for π-π stacking, unlike aliphatic groups (e.g., cyclopentyl), which favor hydrophobic interactions .
Biological Pathway Specificity :
- Cytokinin analogs (Kinetin, BAP) target plant hormone receptors, while chloro-substituted purines (e.g., N-Benzyl-2-chloro-7H-purin-6-amine) may inhibit enzymes like kinases or methyltransferases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
